(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate
Description
(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 4-aminophenyl substituent at the 3-position of the piperidine ring. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the development of kinase inhibitors or PARP (poly-ADP ribose polymerase) inhibitors, as suggested by its enantiomer’s identification as "Niraparib Impurity 5" . The stereochemistry at the 3-position (S-configuration) distinguishes it from its (R)-enantiomer, which may exhibit divergent biological activities or metabolic profiles.
Propriétés
IUPAC Name |
tert-butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-4-5-13(11-18)12-6-8-14(17)9-7-12/h6-9,13H,4-5,10-11,17H2,1-3H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUANUQBXJNXGP-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C14H22N2O2
- Molecular Weight : 250.34 g/mol
- CAS Number : 170011-57-1
Biological Activity Overview
This compound has been studied for its various biological activities, including:
-
Anticancer Activity :
- Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of piperidine have shown promising results in inhibiting cell proliferation in breast cancer models (IC50 values ranging from 0.1 to 100 nM) and inducing apoptosis in cancer cells .
- A study highlighted that certain piperidine derivatives, potentially including (S)-tert-butyl variants, demonstrated selective toxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
- Neurological Effects :
- Inhibition of Enzymatic Activity :
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis often begins with readily available piperidine derivatives and 4-aminobenzaldehyde.
- Boc Protection : The amine group is protected using Boc (tert-butyloxycarbonyl) to prevent unwanted reactions during subsequent steps.
- Coupling Reaction : The protected amine is then coupled with carboxylic acid derivatives to form the desired product.
- Deprotection : Finally, the Boc group is removed to yield the free amine.
Table 1: Summary of Biological Studies
| Study Reference | Biological Activity | IC50 Value | Cell Line |
|---|---|---|---|
| Cytotoxicity | 0.126 μM | MDA-MB-231 | |
| Apoptosis Induction | 27.13 ng/mL | MCF-7 | |
| MMP Inhibition | Not Specified | Various |
Notable Research Findings
- Cytotoxicity in Cancer Models :
- Selectivity Index :
- Mechanism of Action :
Applications De Recherche Scientifique
Medicinal Chemistry
1. Intermediate in Drug Synthesis
(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the preparation of niraparib, a drug used for the treatment of certain cancers, including ovarian cancer. Niraparib functions as a poly(ADP-ribose) polymerase (PARP) inhibitor, which is vital for targeting tumors with BRCA mutations . The synthesis pathway often involves Boc protection and chiral separation techniques to ensure the desired stereochemistry is achieved efficiently.
2. Structure-Activity Relationship (SAR) Studies
The compound has been utilized in SAR studies to evaluate modifications that enhance biological activity or alter pharmacokinetic properties. For instance, research into derivatives of this compound has highlighted the importance of specific substituents on the piperidine ring that can significantly influence potency against various biological targets .
Pharmacological Applications
1. Anticancer Activity
Research has indicated that derivatives of this compound may exhibit anticancer properties through mechanisms involving DNA repair pathways. By inhibiting PARP enzymes, these compounds can induce synthetic lethality in cancer cells deficient in homologous recombination repair mechanisms .
2. Potential as Antimalarial Agents
Although not primarily designed for this purpose, some studies have explored the potential of similar piperidine derivatives in antimalarial applications. The optimization of such compounds has shown promising results against Plasmodium falciparum, although challenges remain regarding their bioavailability and permeability .
Table 1: Summary of Research Findings on this compound
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following analysis compares (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate with its structural analogs, focusing on molecular features, physicochemical properties, and biological implications.
Enantiomeric Pair: (R)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate
- Structural Difference : The (R)-enantiomer (Niraparib Impurity 5) shares the same molecular formula (C₁₅H₂₂N₂O₂) and molecular weight (278.35 g/mol) but differs in stereochemistry at the 3-position .
- Functional Role: As a pharmaceutical impurity, the (R)-enantiomer may arise during synthetic processes, necessitating strict stereochemical control in drug manufacturing.
- Regulatory Significance : Impurities like this require quantification under ICH guidelines to ensure drug safety and efficacy .
Pyridinyl Analog: tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate
- Structural Difference: Replaces the 4-aminophenyl group with a pyridin-3-yl moiety, altering the molecular formula to C₁₅H₂₃N₃O₂ (MW: 277.36 g/mol) .
- Physicochemical Properties : Exists as a light yellow solid, contrasting with the likely pale or white solid form of the target compound due to aromatic amine vs. heteroaromatic differences .
- Safety Profile: No GHS classification is available, suggesting undefined hazards, though handling precautions (e.g., respiratory and eye protection) are advised .
Hydroxyl- and Methoxy-Substituted Analogs
- This may enhance solubility but reduce membrane permeability compared to the aminophenyl variant .
Tert-Butyl Group Influence on Enzyme Interactions
This suggests that tert-butyl groups in related structures may influence enzyme-mediated metabolism or toxicity, though specific data for piperidine derivatives are lacking.
Data Table: Key Comparative Features
Research Implications and Gaps
- Stereochemical Impact : Further studies are needed to compare the enzymatic interactions and metabolic stability of the (S)- and (R)-enantiomers.
- Substituent Effects: The pyridinyl analog’s heteroaromatic ring may confer distinct binding affinities in biological targets (e.g., kinases) versus the aminophenyl group.
- Safety Data : The absence of GHS classification for several analogs highlights the need for standardized toxicity profiling.
Méthodes De Préparation
Resolution Using D-Phenylglycine Derivative (D-PG)
A notable patented method (CN106432056A) describes the preparation of the (3S)-enantiomer via chiral resolution of the racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate using a D-phenylglycine derivative as the resolving agent. The process involves:
- Dissolving the racemic compound in an aqueous alcoholic solution (preferably ethanol-water with volume ratio 1:15-20).
- Adding the resolving agent p-toluenesulfonyl-D-phenylglycine (D-PG) in a molar ratio close to 1:1.
- Heating the mixture to 60-70°C for 2-3 hours, then slowly cooling to 40-45°C to induce crystallization of the diastereomeric salt.
- Isolating the salt by filtration and performing acid hydrolysis to release the free (S)-enantiomer.
- Adjusting the pH to 8-10 with an organic base (preferably ammonia) to precipitate the pure product.
- Recovering the resolving agent for reuse.
This method achieves a high resolution efficiency with an optical purity (enantiomeric excess) suitable for pharmaceutical applications and is scalable for industrial production.
| Parameter | Condition/Value |
|---|---|
| Solvent | Ethanol-water (1:15-20 volume ratio) |
| Temperature (resolution) | 60-70 °C for 2-3 hours |
| Cooling | Slow cooling to 40-45 °C, then room temp |
| Molar ratio (racemate:D-PG) | 1 : 0.95–1.25 (preferably 1 : 1.03–1.08) |
| pH adjustment | 8–10 (using ammonia or organic base) |
| Yield of resolved salt | ~84.7% |
| Advantages | High optical purity, recyclable resolving agent, low cost |
Asymmetric Synthesis Using Chiral Catalysts
Another approach involves asymmetric catalytic synthesis using chiral phosphates derived from (R)-(-)-binaphthol phosphate combined with copper salts in mixed solvents (DMF/water). This method is detailed in patent CN106432057A and includes:
- Reacting tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate with (R)-(-)-binaphthol phosphate and copper salts (CuI or CuCl2) in DMF/water (7:1 to 8:1 volume ratio) at elevated temperatures (80-85°C) for 1 to 1.5 hours.
- Cooling the reaction mixture to 45-50°C to precipitate the chiral complex.
- Hydrolyzing the complex with hydrochloric acid, followed by pH adjustment (pH 8-9) with bases such as sodium hydroxide or cesium carbonate.
- Extracting, recrystallizing, and drying the product to obtain the (S)-enantiomer.
This catalytic method offers an alternative to resolution with the potential for higher atom economy and fewer waste products, though it requires precise control of reaction conditions and catalyst handling.
| Parameter | Condition/Value |
|---|---|
| Catalyst | (R)-(-)-binaphthol phosphate + CuI or CuCl2 |
| Solvent | DMF/water (7:1 or 8:1 volume ratio) |
| Temperature | 80-85 °C for 1–1.5 hours |
| Hydrolysis | 5-10% HCl solution |
| pH adjustment | 8-9 (NaOH or Cs2CO3) |
| Product isolation | Recrystallization from petroleum ether |
Protection and Deprotection Strategies
The amino group on the phenyl ring is often protected during synthesis to avoid side reactions and facilitate resolution. The Boc (tert-butoxycarbonyl) group is commonly used to protect the piperidine nitrogen, providing stability and ease of removal under acidic conditions when required.
The literature notes that protecting the amino group on the phenyl ring before resolution can complicate separation due to similar properties of protected and unprotected forms, thus direct resolution of the racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate without additional amino protection is preferred for efficiency.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Challenges |
|---|---|---|---|
| Chiral Resolution with D-PG | Uses D-phenylglycine derivative as resolving agent; aqueous alcoholic solvent; crystallization and hydrolysis steps | High optical purity; recyclable resolving agent; scalable | Requires precise solvent ratios and pH control |
| Asymmetric Catalysis with BINOL phosphate | Catalytic asymmetric synthesis using chiral phosphate and copper salts in DMF/water | Avoids resolution step; potentially higher atom economy | Catalyst cost; reaction condition sensitivity |
| Protection/Deprotection Strategy | Boc protection of piperidine nitrogen; amino group sometimes protected | Stability during synthesis | Amino protection complicates resolution; product purity issues |
Research Findings and Industrial Relevance
- The chiral resolution method using D-PG derivatives is well-documented and industrially viable due to its high yield (~85%) and optical purity, with the resolving agent being recyclable, reducing cost and environmental impact.
- The asymmetric catalytic method provides a promising alternative with fewer steps but requires more complex catalyst systems and solvent handling.
- The choice of method depends on scale, cost constraints, and purity requirements, with resolution favored for large-scale production of high-purity this compound for pharmaceutical use.
Q & A
Basic: What are the standard synthetic routes for preparing (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate?
The synthesis typically involves multi-step organic reactions, including:
- Piperidine ring formation : Cyclization of precursors like amino alcohols or via reductive amination .
- Introduction of the tert-butyl carbamate group : Using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP, TEA) to protect the amine .
- Arylation : Suzuki coupling or Buchwald-Hartwig amination to attach the 4-aminophenyl group .
Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures .
Advanced: How can stereochemical control be ensured during the synthesis of the (S)-enantiomer?
- Chiral resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Jacobsen’s catalysts for asymmetric hydrogenation) .
- Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry to confirm enantiomeric excess (≥98%) .
- Crystallography : Single-crystal X-ray diffraction to resolve ambiguities in stereochemical assignments .
Basic: What characterization techniques are critical for confirming the structure of this compound?
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ at m/z 305.18) and fragmentation patterns .
- HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
- Re-examine reaction conditions : Trace solvents (e.g., DMF) or byproducts (e.g., de-Boc products) may cause artifacts. Repurify via preparative HPLC .
- Isotopic labeling : Use ¹⁵N or deuterated analogs to distinguish overlapping signals .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .
Basic: What safety protocols are essential when handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Waste disposal : Collect in sealed containers labeled for halogenated/organic waste .
Advanced: What methodologies are used to study its interactions with biological targets (e.g., receptors)?
- Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) to receptors like GPCRs .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-target complexes .
Basic: How can solubility challenges be addressed for in vitro assays?
- Solvent selection : Prepare stock solutions in DMSO (≤10 mM) and dilute in assay buffer (e.g., PBS with 0.1% Tween-80) .
- Co-solvents : Use cyclodextrins or PEG derivatives to enhance aqueous solubility .
- Sonication : Brief sonication (5–10 min) to disperse aggregates .
Advanced: What strategies optimize pharmacokinetic properties (e.g., metabolic stability)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
